2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-chloro-2-formylphenol with N-cyclopentylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-cyclopentylacetamide.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-cyclopentylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The formyl group may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-formylphenoxy)propanoic acid: Similar structure but with a propanoic acid moiety instead of cyclopentylacetamide.
4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group.
2-(4-chloro-2-formylphenoxy)-N-(2,3-dichlorophenyl)acetamide: Contains additional chloro substituents on the phenyl ring.
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is unique due to the presence of both a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16ClNO3 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-6-13(10(7-11)8-17)19-9-14(18)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,18) |
InChI Key |
DOTVXLOIXADEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.